Melting Point and Crystalline Lattice Stability: 6-Chloro-5-fluorobenzimidazole vs. Mono- and Di-Halogenated Congeners
The melting point of 6-chloro-5-fluorobenzimidazole (148–150 °C) lies between that of 5-chlorobenzimidazole (~128–134 °C) and 5,6-dichlorobenzimidazole (~208–212 °C), reflecting its intermediate crystal lattice energy . It is significantly higher than 5-fluorobenzimidazole (~132 °C) and 5,6-difluorobenzimidazole (~93–99 °C, or 159–161 °C depending on polymorph), indicating that the mixed chloro-fluoro substitution imparts greater thermal stability than the difluoro analog while retaining a more manageable melting range for melt-phase reactions than the dichloro analog . This property directly impacts purification strategy (recrystallization solvent selection) and formulation processing windows .
| Evidence Dimension | Melting point (crystalline lattice stability) |
|---|---|
| Target Compound Data | 148–150 °C |
| Comparator Or Baseline | 5-chlorobenzimidazole: 128–134 °C; 5-fluorobenzimidazole: ~132 °C; 5,6-dichlorobenzimidazole: 208–212 °C; 5,6-difluorobenzimidazole: ~93–99 °C (or 159–161 °C) |
| Quantified Difference | ~16–22 °C higher than 5-chlorobenzimidazole; ~51–62 °C lower than 5,6-dichlorobenzimidazole |
| Conditions | Differential scanning calorimetry / open capillary method (literature-reported ranges) |
Why This Matters
A melting point that is sufficiently high to ensure stable room-temperature storage yet low enough to facilitate melt-phase chemistry makes this compound a preferred intermediate for both solid-phase and solution-phase reaction cascades.
